molecular formula C7H5BrN2 B12101800 3-Bromo-2-methyl-pyridine-4-carbonitrile

3-Bromo-2-methyl-pyridine-4-carbonitrile

Katalognummer: B12101800
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: OSRDIBSOHAPXJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-methyl-pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, featuring a bromine atom at the third position, a methyl group at the second position, and a nitrile group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-pyridine-4-carbonitrile typically involves the bromination of 2-methyl-4-pyridinecarbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds suitable for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-methyl-pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine derivatives with different functional groups, and complex heterocyclic compounds .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methyl-pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, modulating their activity and leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-2-methyl-pyridine-4-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer specific reactivity and binding properties.

Eigenschaften

Molekularformel

C7H5BrN2

Molekulargewicht

197.03 g/mol

IUPAC-Name

3-bromo-2-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H5BrN2/c1-5-7(8)6(4-9)2-3-10-5/h2-3H,1H3

InChI-Schlüssel

OSRDIBSOHAPXJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CC(=C1Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.